molecular formula C13H23N5O8 B14218892 Glycyl-L-serylglycyl-L-seryl-L-alanine CAS No. 578738-90-6

Glycyl-L-serylglycyl-L-seryl-L-alanine

Katalognummer: B14218892
CAS-Nummer: 578738-90-6
Molekulargewicht: 377.35 g/mol
InChI-Schlüssel: ADGAJRVOPNTVJM-FXQIFTODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-serylglycyl-L-seryl-L-alanine is a peptide compound composed of glycine, serine, and alanine amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-serylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield serine derivatives, while substitution reactions can produce modified peptides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-serylglycyl-L-seryl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular processes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of biomaterials and biocompatible coatings.

Wirkmechanismus

The mechanism of action of Glycyl-L-serylglycyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application, such as its role in signaling pathways or as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-seryl-L-alanine: A shorter peptide with similar amino acid composition.

    Glycyl-L-alanine: A simpler dipeptide with glycine and alanine.

    L-seryl-L-alanine: Another related dipeptide.

Uniqueness

Glycyl-L-serylglycyl-L-seryl-L-alanine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its chemical properties and biological activity. This uniqueness makes it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

578738-90-6

Molekularformel

C13H23N5O8

Molekulargewicht

377.35 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C13H23N5O8/c1-6(13(25)26)16-12(24)8(5-20)18-10(22)3-15-11(23)7(4-19)17-9(21)2-14/h6-8,19-20H,2-5,14H2,1H3,(H,15,23)(H,16,24)(H,17,21)(H,18,22)(H,25,26)/t6-,7-,8-/m0/s1

InChI-Schlüssel

ADGAJRVOPNTVJM-FXQIFTODSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.